

# Chymopapain vs. Placebo for Herniated Lumbar Discs: A Comparative Efficacy Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **chymopapain** versus placebo in the treatment of herniated lumbar discs, based on data from clinical trials. The information is intended to support research, scientific understanding, and drug development efforts in the field of non-operative spine care.

## **Quantitative Data Summary**

The following tables summarize the key efficacy outcomes from randomized, double-blind, placebo-controlled clinical trials of **chymopapain** for the treatment of sciatica secondary to a herniated lumbar disc.

Table 1: Treatment Success Rates



Study (Year)	Chymopapain Success Rate	Placebo Success Rate	Follow-up Period
Fraser (1982)	73%	37%	6 Weeks
Fraser (1982)	80%	57%	6 Months
Javid et al. (1983)[1]	73% (not requiring further intervention)	42% (not requiring further intervention)	6 Months
Dabezies et al. (1988) [2]	71%	45%	6 Months
Gogan & Fraser (1992)[3]	80%	34%	10 Years
Schwetschenau et al. (1976)[4]	58%	49%	2 Months

Table 2: Treatment Failure and Subsequent Surgery Rates

Study (Year)	Chymopapain Failure/Surgery Rate	Placebo Failure/Surgery Rate	Follow-up Period
Javid et al. (1983)[1]	27% (15/55 failed)	58% (31/53 failed)	6 Months
Gogan & Fraser (1992)[3]	20% required laminectomy	47% required laminectomy	10 Years

Table 3: Pain Relief

Study (Year)	Chymopapain Outcome	Placebo Outcome	Follow-up Period
Fraser (1982)[5]	63% complete relief of sciatica	27% complete relief of sciatica	Not Specified
Fraser (1984)[6]	57% free of pain	23% free of pain	2 Years



## **Experimental Protocols**

The methodologies of the key double-blind, randomized controlled trials assessing **chymopapain**'s efficacy share a common framework. Below is a synthesized, detailed experimental protocol representative of these studies.

- 1. Patient Population & Selection Criteria:
- Inclusion Criteria:
  - Adult patients with unilateral sciatica.[5]
  - Diagnosis of a herniated lumbar intervertebral disc confirmed by imaging (e.g., metrizamide myelography or MRI).[5][7]
  - Failure to respond to a course of conservative management (e.g., bed rest, analgesics, physical therapy) for at least 6 weeks.[5][7]
  - Clinical symptoms corresponding to the location of the herniation.
- Exclusion Criteria:
  - Previous spine surgery.[7]
  - Disc herniation at more than one level.[7]
  - Sequestered or extruded disc fragments.[7]
  - Cauda equina syndrome or a rapidly progressing neurological deficit.[7]
  - Spinal stenosis, spondylolisthesis, or other significant spinal pathologies.
- 2. Randomization and Blinding:
- Patients were randomly assigned to receive either an intradiscal injection of chymopapain or a placebo.[5][1]



• The studies were conducted in a double-blind manner, where neither the patient nor the treating physician knew the assigned treatment.[5][1][4] The treatment codes were only broken after the conclusion of the follow-up period or if a patient was deemed a treatment failure.[1]

#### 3. Intervention:

- **Chymopapain** Administration: A standardized dose of **chymopapain** (e.g., 4,000 units) was dissolved in a sterile solution and injected directly into the nucleus pulposus of the herniated disc under fluoroscopic guidance.[8]
- Placebo Administration: The placebo group received an intradiscal injection of an inert substance, most commonly normal saline solution, of an equivalent volume to the chymopapain injection.[5][6] In some studies, the placebo consisted of cysteine-edetateiothalamate.[2]

#### 4. Outcome Measures:

- Primary Outcome: The primary measure of success was often a composite endpoint, such
  as the patient and investigator agreeing that no further intervention (like surgery) was
  necessary.[1] Another primary outcome was the complete relief of sciatica.[5]
- Secondary Outcomes:
  - Patient's self-assessment of treatment success.[5]
  - Pain assessment using validated scales (e.g., Visual Analog Scale VAS).
  - Need for subsequent surgical intervention (e.g., laminectomy or discectomy).[3]
  - Assessment of neurological function.

#### 5. Follow-up:

Patients were followed for various durations, with common endpoints at 6 weeks, 6 months,
 2 years, and even 10 years to assess the long-term efficacy and durability of the treatment.
 [5][3][6]



## **Signaling Pathways and Mechanisms of Action**

**Chymopapain**'s therapeutic effect is primarily attributed to its enzymatic activity within the intervertebral disc. Additionally, an anti-inflammatory mechanism has been proposed.

1. Proteoglycan Depletion in the Nucleus Pulposus:

**Chymopapain** is a proteolytic enzyme that, when injected into the nucleus pulposus, selectively breaks down proteoglycans, the large molecules responsible for binding water and maintaining the disc's turgor and volume.[9][10] This enzymatic degradation leads to a reduction in the water-binding capacity of the nucleus pulposus, thereby decreasing intradiscal pressure and theoretically reducing the size of the herniation and relieving nerve root compression.[9][11]



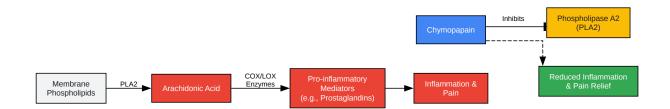
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Caption: Mechanism of **Chymopapain**-induced Proteoglycan Depletion.

2. Anti-inflammatory Pathway via Phospholipase A2 (PLA2) Inhibition:

In addition to its chemonucleolytic properties, **chymopapain** has been shown to possess antiinflammatory effects.[12] One proposed mechanism is the reduction of the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[12] PLA2 is responsible for the release of arachidonic acid from cell membranes, which is a precursor to proinflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2 activity, **chymopapain** may reduce the local inflammatory response contributing to sciatic pain.





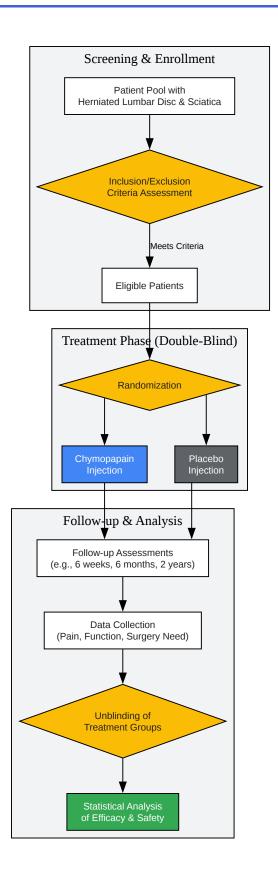
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Caption: Proposed Anti-inflammatory Mechanism of Chymopapain.

## **Experimental Workflow**

The following diagram illustrates the typical workflow of a double-blind, randomized controlled trial comparing **chymopapain** to a placebo.





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Caption: Workflow of a Chymopapain vs. Placebo Clinical Trial.



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